molecular formula C14H12N4O2 B1293011 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1119452-12-8

3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1293011
CAS No.: 1119452-12-8
M. Wt: 268.27 g/mol
InChI Key: XVMADBRFMHTYQY-UHFFFAOYSA-N
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Description

3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound with a unique structure that combines a triazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

Similar compounds have shown antibacterial activities , suggesting that this compound may also target bacterial cells.

Mode of Action

It’s known that triazole derivatives can interact with bacterial cells , possibly disrupting essential cellular processes.

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with bacterial metabolic pathways, leading to cell death.

Pharmacokinetics

Its solubility in common organic solvents suggests it may have good bioavailability.

Result of Action

Its potential antibacterial activity suggests it may lead to bacterial cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction temperature can affect the yield of similar compounds . Additionally, the compound’s solubility in various solvents suggests that the choice of solvent can influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzylamine derivative with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and specific pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-pyridine derivatives, such as:

Uniqueness

What sets 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid apart is its specific benzylamino group, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-13(20)11-6-7-12-16-17-14(18(12)9-11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMADBRFMHTYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C3N2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152456
Record name 3-[(Phenylmethyl)amino]-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-12-8
Record name 3-[(Phenylmethyl)amino]-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Phenylmethyl)amino]-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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